molecular formula C13H18N4O2 B2874889 benzyl N-(5-azidopentyl)carbamate CAS No. 315203-49-7

benzyl N-(5-azidopentyl)carbamate

Cat. No.: B2874889
CAS No.: 315203-49-7
M. Wt: 262.313
InChI Key: LEEKZKYLWRVFOO-UHFFFAOYSA-N
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Description

benzyl N-(5-azidopentyl)carbamate: is an organic compound that features an azido group, a carbamate group, and a benzyl ester moiety

Biochemical Analysis

Biochemical Properties

Benzyl N-(5-azidopentyl)carbamate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the formation of bonds between the carbamate group and the active sites of these enzymes .

Cellular Effects

Carbamates have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Carbamates are known to inhibit enzymes like ACHE and BCHE by carbamylation, a process that involves the addition of a carbamoyl group to these enzymes . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Carbamates are generally known for their stability and are used as protecting groups for amines in organic synthesis .

Dosage Effects in Animal Models

Carbamates have been reported to have dose-dependent effects, with toxic or adverse effects observed at high doses .

Metabolic Pathways

Carbamates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Carbamates, due to their chemical stability and ability to permeate cell membranes, are expected to be distributed widely within cells .

Subcellular Localization

The localization of carbamates and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(5-azidopentyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Azido Group: The azido group can be introduced through the reaction of an appropriate alkyl halide with sodium azide.

    Carbamate Formation:

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azido group can undergo oxidation reactions, potentially forming nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of nitrenes or other oxidized species.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in click chemistry reactions due to the presence of the azido group.

Biology:

  • Utilized in bioconjugation techniques to label biomolecules.
  • Studied for its potential use in drug delivery systems.

Medicine:

  • Investigated for its potential as a prodrug, where the active drug is released upon metabolic conversion.

Industry:

  • Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    5-Azidopentylcarbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

    5-Azidopentylcarbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

    5-Azidopentylcarbamic acid propyl ester: Similar structure but with a propyl ester instead of a benzyl ester.

Uniqueness: The presence of the benzyl ester moiety in benzyl N-(5-azidopentyl)carbamate can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The benzyl group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl N-(5-azidopentyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c14-17-16-10-6-2-5-9-15-13(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKZKYLWRVFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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